

Technical Guide: Source, Isolation, and Characterization of Cinatrin B[1]

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Compound of Interest

Compound Name:	Cinatrin B
CAS No.:	136266-34-7
Cat. No.:	B163754

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Abstract

Cinatrin B (C₁₈H₂₈O₈) is a potent phospholipase A2 (PLA2) inhibitor belonging to the spiro-gamma-dilactone class of fungal secondary metabolites.[1] Primarily isolated from the fermentation broth of the hyphomycete *Circinotrichum falcatisporum* (strain RF-641), its structural complexity and significant bioactivity necessitate a rigorous isolation protocol. This technical guide delineates the end-to-end workflow for the production, extraction, and purification of **Cinatrin B**, designed for researchers in natural product chemistry and drug discovery.[1]

Biological Source and Taxonomy

The exclusive natural source of **Cinatrin B** is the fungal strain *Circinotrichum falcatisporum* RF-641.

- Kingdom: Fungi
- Phylum: Ascomycota[1]

- Class: Sordariomycetes[1]
- Genus: Circinotrichum[1][2][3]
- Strain: RF-641[1][3][4]

Note on Strain Specificity: Unlike ubiquitous metabolites, **Cinatrín B** production is highly strain-specific.[1] Verification of the strain via ITS rDNA sequencing prior to fermentation is critical to ensure metabolic fidelity.

Upstream Processing: Fermentation Protocol

Successful isolation begins with high-yield fermentation.[1] The following protocol utilizes a nutrient-rich medium optimized for the production of polyketide-derived lactones.

Seed Culture Preparation[1]

- Medium: Potato Dextrose Broth (PDB) or Malt Extract Broth.
- Inoculation: Transfer a 1 cm² agar plug from a 7-day-old sporulating plate culture into 100 mL of sterile seed medium in a 500 mL Erlenmeyer flask.
- Incubation: 25–28°C for 72 hours on a rotary shaker at 180 rpm.
- Quality Check: Visual inspection should reveal dense, uniform mycelial growth without bacterial turbidity.[1]

Production Fermentation[1][4]

- Fermentation Medium Composition (per Liter):
 - Glucose: 20.0 g (Carbon source)[5]
 - Yeast Extract: 2.0 g (Nitrogen/Vitamin source)[5]
 - Peptone: 2.0 g[5]
 - MgSO₄[1][6][7]·7H₂O: 0.5 g[7]

- KH_2PO_4 : 1.0 g
- pH Adjustment: Adjust to 6.0 prior to sterilization.
- Scale-Up: Inoculate production flasks (e.g., 1 L capacity containing 250 mL medium) with 5% (v/v) of the seed culture.
- Conditions: Incubate at 25°C for 96–120 hours at 180 rpm.
- Monitoring: Monitor pH daily; a shift towards alkalinity (pH > 7.5) often signals the end of the exponential growth phase and the onset of secondary metabolite production.

Downstream Processing: Isolation & Purification

The isolation strategy exploits the polarity of the spiro-dilactone core. **Cinatrins B** is moderately polar and acidic, requiring pH control during extraction to ensure partitioning into the organic phase.

Extraction Workflow[1][8]

- Separation: Filter the fermentation broth through Celite 545 to separate the mycelial biomass from the supernatant. **Cinatrins B** is predominantly extracellular.[1]
- Acidification: Adjust the pH of the cell-free supernatant to pH 2.0–3.0 using 1N HCl. Rationale: Protonation of the lactone/carboxylic acid moieties suppresses ionization, significantly enhancing solubility in organic solvents.
- Solvent Partitioning: Extract the acidified filtrate three times with an equal volume of Ethyl Acetate (EtOAc).
- Concentration: Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure (rotary evaporator) at <40°C to yield a crude oily residue.

Purification Strategy

The crude extract contains a complex mixture of Cinatrins (A, B, C1-C3).[1] Resolution requires a two-stage chromatographic approach.[1]

Stage 1: Silica Gel Flash Chromatography

- Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
- Mobile Phase: Chloroform : Methanol gradient (100:0 → 90:10).[1]
- Fractionation: **Cinatriin B** typically elutes in the mid-polarity fractions (e.g., 95:5 CHCl₃:MeOH).[1] Monitor fractions via TLC (visualize with vanillin-sulfuric acid reagent; Cinatrins appear as dark spots upon heating).[1]

Stage 2: Preparative HPLC (Polishing)

- Column: C18 Reverse-Phase (e.g., 5 μm, 250 x 10 mm).[1]
- Mobile Phase:
 - Solvent A: Water + 0.1% Formic Acid
 - Solvent B: Acetonitrile + 0.1% Formic Acid
- Gradient: 10% B to 60% B over 30 minutes.
- Detection: UV at 210–220 nm (Lactone absorption).[1]
- Collection: Collect the peak corresponding to **Cinatriin B** (retention time must be validated against a standard or via MS).

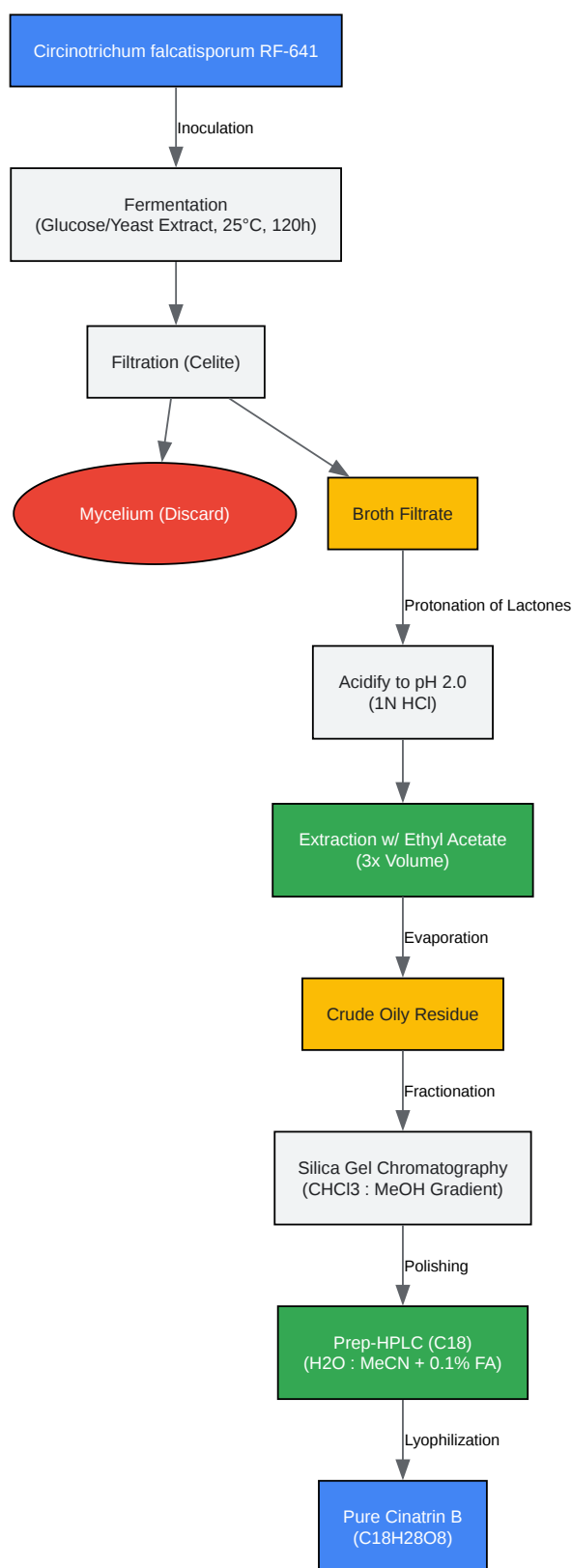
Physicochemical Characterization

To validate the identity of the isolated compound, compare analytical data against the established parameters for **Cinatriin B**.

Parameter	Specification	Notes
Common Name	Cinatriin B	Distinguish from Cinnarizine (antihistamine)
CAS Number	136266-34-7	
Molecular Formula	C ₁₈ H ₂₈ O ₈	
Molecular Weight	~372.41 g/mol	
Appearance	Colorless oil or amorphous solid	
Solubility	Soluble in MeOH, EtOAc, DMSO; Insoluble in Hexane	
UV Spectrum	End absorption only (<220 nm)	Lacks conjugated chromophores
Bioactivity	IC ₅₀ ~ 10-100 μM (PLA2 inhibition)	Validates functional integrity

Visualization of Workflows

Diagram 1: Isolation Logic Flow



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Caption: Step-by-step isolation workflow from fungal strain to purified **Cinatrin B**.^[1]

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- To cite this document: BenchChem. [Technical Guide: Source, Isolation, and Characterization of Cinatrins B[1]]. BenchChem, [2026]. [Online PDF]. Available at:

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